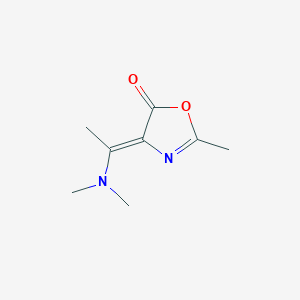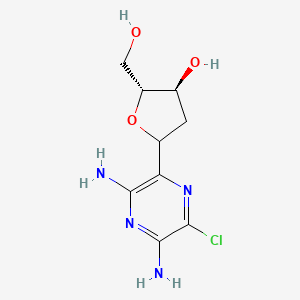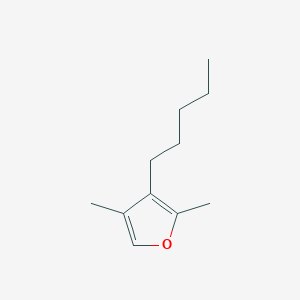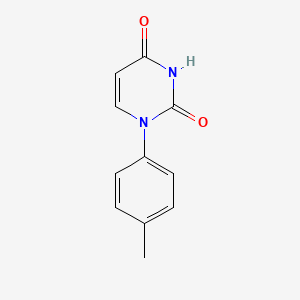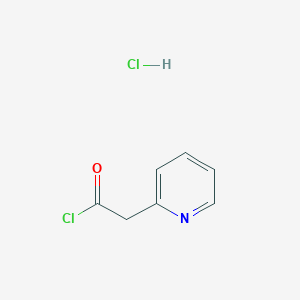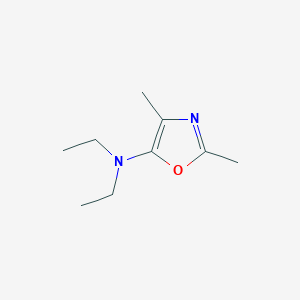
3-Iodo-2-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of an iodine atom at the third position and a methyl group at the second position of the benzofuran ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzofuran typically involves the iodination of 2-methylbenzofuran. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the third position of the benzofuran ring .
Industrial Production Methods: Industrial production of 3-Iodo-2-methylbenzofuran may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: 3-Iodo-2-methylbenzofuran can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 2-methylbenzofuran.
Substitution: The iodine atom in 3-Iodo-2-methylbenzofuran can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidized derivatives (e.g., 3-iodo-2-methylbenzofuran-5-ol)
- Reduced derivatives (e.g., 2-methylbenzofuran)
- Substituted derivatives (e.g., 3-azido-2-methylbenzofuran, 3-cyano-2-methylbenzofuran) .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated potential therapeutic applications of benzofuran derivatives in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: 3-Iodo-2-methylbenzofuran is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The biological activity of 3-Iodo-2-methylbenzofuran and its derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes such as tyrosinase or topoisomerase, leading to antiproliferative effects on cancer cells. The iodine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency .
Comparison with Similar Compounds
2-Iodo-3-methylbenzofuran: Similar structure but with the iodine atom at the second position.
3-Bromo-2-methylbenzofuran: Bromine atom instead of iodine at the third position.
3-Iodo-2-ethylbenzofuran: Ethyl group instead of methyl at the second position.
Uniqueness: 3-Iodo-2-methylbenzofuran is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging studies and as a precursor for further functionalization .
Properties
CAS No. |
133838-76-3 |
|---|---|
Molecular Formula |
C9H7IO |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-iodo-2-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7IO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |
InChI Key |
QNSJQOACDPSMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


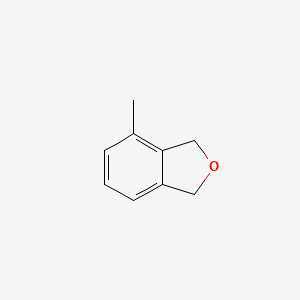
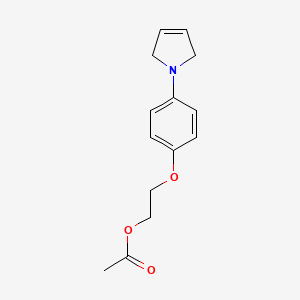
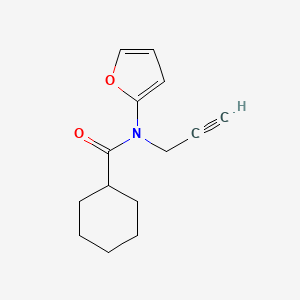
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)


![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
